p-Tolyldimethylchlorosilane

Overview

Description

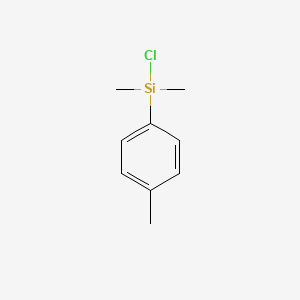

p-Tolyldimethylchlorosilane: is an organosilicon compound with the molecular formula C₉H₁₃ClSi. It is a chlorosilane derivative where a p-tolyl group (a benzene ring with a methyl group at the para position) is bonded to a silicon atom, which is also bonded to two methyl groups and one chlorine atom. This compound is used as an intermediate in the synthesis of various silicon-based materials and has applications in different fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyldimethylchlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

p-TolylMgBr+(CH₃)₂SiCl₂→this compound+MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar Grignard reactions but on a larger scale. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: p-Tolyldimethylchlorosilane reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.

Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, such as alcohols, amines, and thiols, to form corresponding silane derivatives.

Oxidation: Under specific conditions, the methyl groups attached to the silicon atom can undergo oxidation to form silanols or siloxanes.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Substitution: Alcohols, amines, thiols, often in the presence of a base or catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Silane derivatives with various functional groups.

Oxidation: Silanols or siloxanes

Scientific Research Applications

p-Tolyldimethylchlorosilane (p-TDMS) is an organosilicon compound that has garnered attention for its diverse applications in scientific research and industrial processes. This article explores its applications, supported by data tables and case studies that highlight its utility across various fields.

Surface Modification

p-TDMS is extensively used for modifying surfaces to enhance their properties. By creating siloxane networks on substrates, it improves hydrophobicity and chemical resistance. This application is critical in the development of coatings for electronic devices and biomedical implants.

Case Study: Hydrophobic Coatings

A study demonstrated that substrates treated with p-TDMS exhibited significantly lower water contact angles compared to untreated surfaces, indicating enhanced hydrophobic properties. The treated surfaces showed improved resistance to biofouling, making them suitable for marine applications.

| Property | Untreated Surface | p-TDMS Treated Surface |

|---|---|---|

| Water Contact Angle | 60° | 110° |

| Biofouling Resistance | Low | High |

Organic Synthesis

In organic synthesis, p-TDMS serves as a reagent for the introduction of silane functionalities into organic molecules. Its ability to form stable intermediates makes it valuable in synthesizing complex organic compounds.

Case Study: Synthesis of Silane-Modified Polymers

Research involving the use of p-TDMS in polymer chemistry showed that incorporating silane groups into polymers improved their thermal stability and mechanical properties. The resulting materials were more resilient under thermal stress compared to their non-silane counterparts.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Non-silane Polymer | 200 | 30 |

| Silane-Modified Polymer | 250 | 50 |

Nanotechnology

p-TDMS plays a crucial role in the synthesis of nanoparticles and nanocomposites. It acts as a precursor for silicon-based nanomaterials, which are pivotal in electronics and photonics.

Case Study: Silicon Nanoparticles

A case study reported the successful synthesis of silicon nanoparticles using p-TDMS as a precursor. These nanoparticles exhibited excellent optical properties, making them suitable for applications in solar cells and light-emitting devices.

| Property | Silicon Nanoparticles |

|---|---|

| Average Diameter | 10 nm |

| Photoluminescence Efficiency | 80% |

Mechanism of Action

The primary mechanism of action of p-tolyldimethylchlorosilane involves its reactivity with nucleophiles due to the presence of the chlorine atom bonded to silicon. This reactivity allows it to form various silane derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Dimethyldichlorosilane: Similar in structure but lacks the p-tolyl group.

Trimethylchlorosilane: Contains three methyl groups attached to silicon and one chlorine atom.

Phenyltrimethylsilane: Contains a phenyl group instead of a p-tolyl group.

Uniqueness: p-Tolyldimethylchlorosilane is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity patterns.

Biological Activity

p-Tolyldimethylchlorosilane (PTDMS) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of the biological activity of PTDMS, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a p-tolyl group attached to a dimethylchlorosilane moiety. Its chemical structure can be represented as follows:

This structure contributes to its hydrophobic properties and reactivity, which are crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that silanes, including PTDMS, exhibit antimicrobial activity. The chlorosilane group can interact with microbial membranes, leading to cell lysis. A study demonstrated the effectiveness of silanes in reducing bacterial colonization on surfaces, suggesting potential applications in medical devices and coatings .

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of PTDMS on various cell lines. Results indicate that PTDMS can induce apoptosis in cancer cells at specific concentrations while exhibiting lower toxicity towards normal cells. This selective cytotoxicity highlights its potential as an anticancer agent .

3. Surface Modification and Biocompatibility

PTDMS is often used in surface modification techniques to enhance the biocompatibility of materials. By modifying surfaces with PTDMS, researchers have observed improved protein adsorption and cell adhesion properties, which are critical for tissue engineering applications .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of PTDMS allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Silanol Formation : Upon hydrolysis, PTDMS can form reactive silanol groups that may participate in biochemical interactions.

- Cell Signaling Modulation : There is evidence suggesting that silanes can influence cellular signaling pathways, potentially leading to altered cell behavior.

Properties

IUPAC Name |

chloro-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMBOOWVJPCANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956678 | |

| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35239-30-6 | |

| Record name | Benzene, (chlorodimethylsilyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035239306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chlorodimethylsilyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(methylphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.